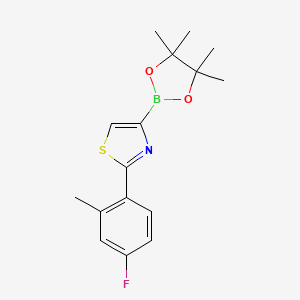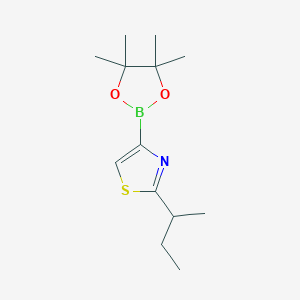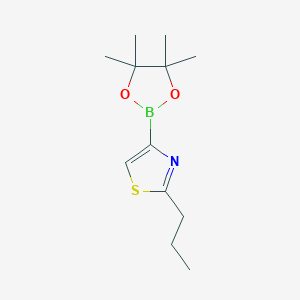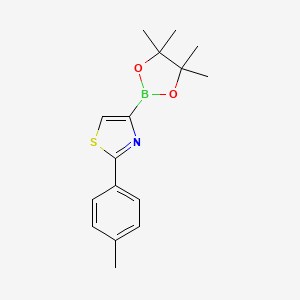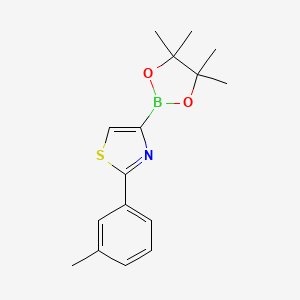
2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester (2-TPBP) is a small-molecule compound that has recently been studied for its potential applications in scientific research. 2-TPBP has been shown to possess a number of desirable properties, including stability in a wide range of temperatures and pH levels, as well as a relatively low toxicity profile. As such, it has been studied for its potential use in a variety of biomedical and scientific applications.
Wirkmechanismus
2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester is known to interact with a variety of biological molecules, including proteins, DNA, and lipids. It has been shown to interact with these molecules through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and van der Waals forces. Furthermore, this compound has also been shown to interact with various enzymes, including DNA polymerases, which could potentially be used to develop novel therapeutic agents.
Biochemical and Physiological Effects
This compound has been shown to have a number of desirable biochemical and physiological effects. For instance, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which could potentially be used in the development of novel therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester has a number of advantages for use in lab experiments. For example, it is relatively stable in a wide range of temperatures and pH levels, and its synthesis method is relatively inexpensive and can be conducted in a short amount of time. Additionally, its low toxicity profile makes it a desirable compound for use in lab experiments. However, there are some limitations to its use in lab experiments. For instance, its relatively small size makes it difficult to detect in certain experiments, and its interactions with biological molecules can be unpredictable.
Zukünftige Richtungen
Given its potential applications in scientific research, there are a number of potential future directions for 2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester. For example, it could be further studied for its potential use in the development of novel imaging agents for medical imaging, as well as its potential use as a fluorescent probe for the detection of DNA. Additionally, it could be further studied for its potential use in the development of therapeutic agents for the treatment of various diseases, such as cancer. Finally, it could also be studied for its potential use in the development of novel drug delivery systems.
Synthesemethoden
2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester is typically synthesized through a three-step process that involves the reaction of 4-bromopyridine with thiophen-2-ylboronic acid, followed by the addition of pinacol and its subsequent esterification. This method has been shown to be effective in producing high yields of this compound. In addition, this synthesis method is relatively inexpensive and can be conducted in a short amount of time.
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester has been studied for its potential use in a variety of scientific research applications. For example, it has been investigated for its potential use as a fluorescent probe for the detection of DNA, as well as its potential use in the development of therapeutic agents for the treatment of various diseases. Additionally, this compound has been studied for its potential use in the development of novel imaging agents for medical imaging.
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophen-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)11-7-8-17-12(10-11)13-6-5-9-20-13/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTQZKRQCMYARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



